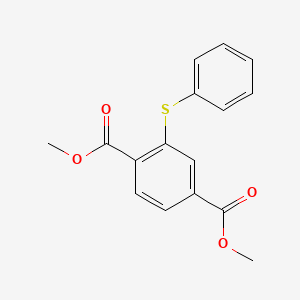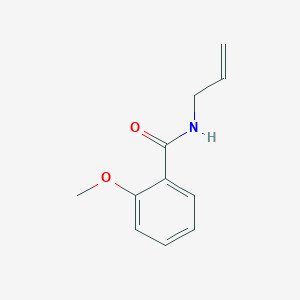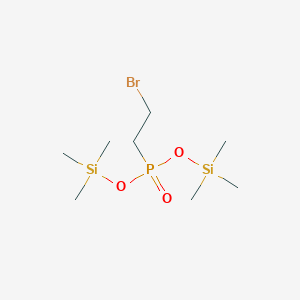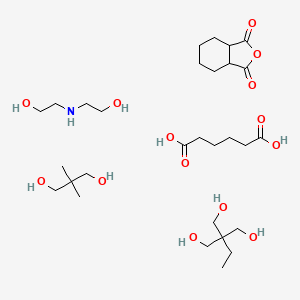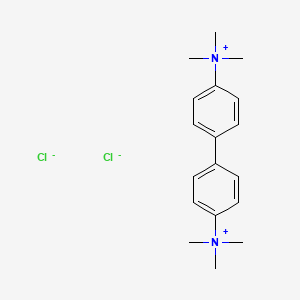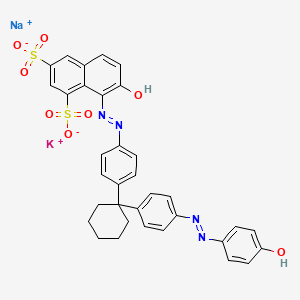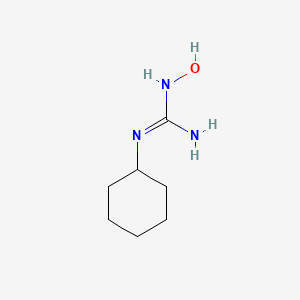
N''-Cyclohexyl-N-hydroxyguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-Cyclohexyl-N-hydroxyguanidine is a compound belonging to the class of organic compounds known as N-hydroxyguanidines. These compounds contain a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group. N’'-Cyclohexyl-N-hydroxyguanidine is characterized by the presence of a cyclohexyl group attached to the nitrogen atom, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Cyclohexyl-N-hydroxyguanidine typically involves the reaction of cyclohexylamine with hydroxylamine. One common method involves the use of electrophilic nitrogen-rich functional groups with hydroxylamine under controlled conditions. For instance, the reaction of cyclohexylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield N’'-Cyclohexyl-N-hydroxyguanidine .
Industrial Production Methods
Industrial production of N’'-Cyclohexyl-N-hydroxyguanidine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N’'-Cyclohexyl-N-hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of N-hydroxyguanidine compounds by peracids, which generates ureido products .
Common Reagents and Conditions
Oxidation: Peracids are commonly used as oxidizing agents for N’'-Cyclohexyl-N-hydroxyguanidine. The reaction typically occurs in organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride can be used to reduce N’'-Cyclohexyl-N-hydroxyguanidine to its corresponding amine.
Substitution: Substitution reactions can occur with various electrophiles, leading to the formation of different substituted derivatives.
Major Products Formed
The major products formed from the oxidation of N’'-Cyclohexyl-N-hydroxyguanidine include ureido compounds, which are structurally similar to citrulline .
Scientific Research Applications
N’'-Cyclohexyl-N-hydroxyguanidine has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ureido derivatives.
Industry: N’'-Cyclohexyl-N-hydroxyguanidine is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’'-Cyclohexyl-N-hydroxyguanidine involves its role as a nitric oxide donor. The compound undergoes enzymatic oxidation to release nitric oxide, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways that result in vasodilation and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-N-hydroxyguanidine
- N-Butyl-N-hydroxyguanidine
- N-Hydroxycyclohexylamine
Uniqueness
N’'-Cyclohexyl-N-hydroxyguanidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65131-36-4 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-cyclohexyl-1-hydroxyguanidine |
InChI |
InChI=1S/C7H15N3O/c8-7(10-11)9-6-4-2-1-3-5-6/h6,11H,1-5H2,(H3,8,9,10) |
InChI Key |
CGUDIGDUITVTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


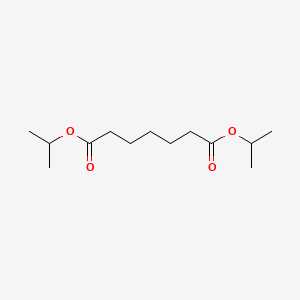
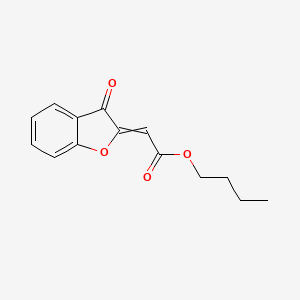
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
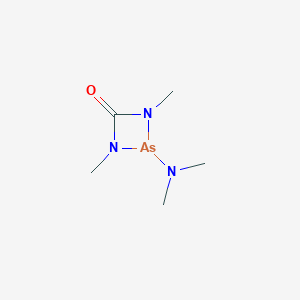
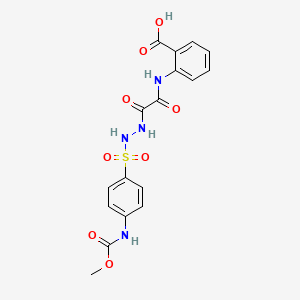
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
